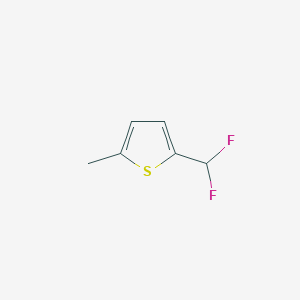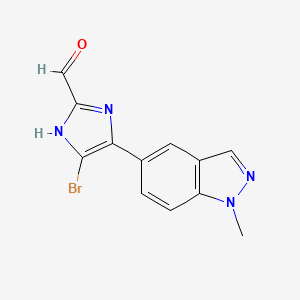
2-(3-Azetidinyl)-5-methylpyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD32662341” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662341” involves a series of chemical reactions that require precise conditions to achieve the desired product. The preparation method typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction pathway.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure optimal yields and purity of the final product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain a high-purity compound.
Industrial Production Methods
For large-scale industrial production, the synthesis of “MFCD32662341” is optimized to maximize efficiency and minimize costs. This involves scaling up the reaction conditions, using industrial-grade equipment, and implementing continuous production processes to ensure a consistent supply of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD32662341” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32662341” into reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving “MFCD32662341” typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
“MFCD32662341” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, “MFCD32662341” is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: In industrial applications, “MFCD32662341” is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of “MFCD32662341” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-3-9(11-4-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
Clé InChI |
FSAUCOSDGDGYHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



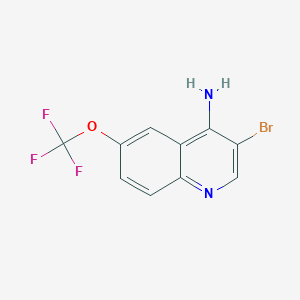
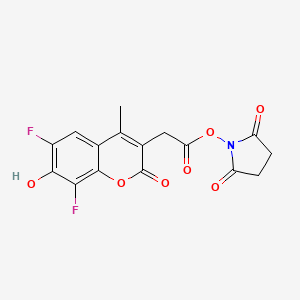

![Ethyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13707483.png)
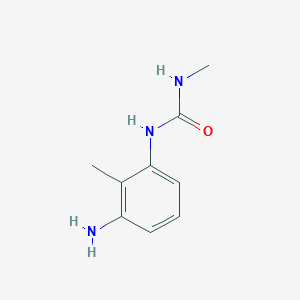

![(1Z)-1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanone oxime](/img/structure/B13707496.png)

![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)
